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Compound of Interest

Compound Name: AZD-8529

Cat. No.: B1666240

AstraZeneca's experimental drug, AZD-8529, a positive allosteric modulator (PAM) of the
metabotropic glutamate receptor 2 (mGIuR2), did not demonstrate a statistically significant
improvement in the symptoms of schizophrenia compared to placebo in a Phase 2 clinical trial.
The study, which also included an active comparator arm with the atypical antipsychotic
risperidone, showed that risperidone did achieve a significant therapeutic effect, highlighting
the lack of efficacy for AZD-8529 in this patient population.

This comparison guide provides a detailed overview of the clinical trial data for AZD-8529
versus placebo in the treatment of schizophrenia, aimed at researchers, scientists, and drug
development professionals.

Efficacy Outcomes

The primary measure of efficacy in the key clinical trial (NCT00921804) was the change from
baseline in the Positive and Negative Syndrome Scale (PANSS) total score over 28 days of
treatment. The results, as reported by Litman et al. (2016), indicated no significant difference
between the AZD-8529 and placebo groups.[1][2] In contrast, the risperidone group showed a
statistically significant improvement compared to placebo, confirming the trial's ability to detect
an antipsychotic effect.[1]

While the primary publication does not provide specific numerical data for the PANSS scores in
a table format, the conclusion of the study was that AZD-8529 did not separate from placebo
on the PANSS total score, or on the positive and negative symptom subscales.[1]
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Table 1: Efficacy of AZD-8529 vs. Placebo in Schizophrenia (28-Day Study)

Outcome Measure

AZD-8529 (40
mgl/day)

Placebo

Risperidone (4
mgl/day)

Change in PANSS
Total Score

No significant
difference from

placebo

Statistically significant
improvement vs.

placebo

Change in PANSS
Positive Subscale

Score

No significant
difference from

placebo

Data not available

Change in PANSS
Negative Subscale

Score

No significant
difference from

placebo

Data not available

Note: Specific mean change and standard deviation values are not publicly available in the

primary publication.

Safety and Tolerability

AZD-8529 was generally well-tolerated in the clinical trial.[3] The most commonly reported

adverse events in patients with schizophrenia receiving AZD-8529 were headache,

exacerbation of schizophrenia symptoms, and dyspepsia.[3] The adverse events were

generally considered mild.[3] A detailed quantitative breakdown of the frequency of adverse

events for each treatment group is not available in the public domain.

Table 2: Reported Adverse Events

Adverse Event AZD-8529 Placebo Risperidone
Headache Reported Data not available Data not available
Schizophrenia ] )

] Reported Data not available Data not available
(exacerbation)
Dyspepsia Reported Data not available Data not available
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Note: This table reflects the most common adverse events reported for AZD-8529; comparative
frequency data is not available.

Experimental Protocols

The primary clinical trial (NCT00921804) was a 28-day, randomized, double-blind, placebo-
controlled, parallel-group, multicenter Phase 2 study.

Inclusion Criteria:

» Patients diagnosed with schizophrenia.

e Specific symptom severity as determined by the investigator.
 Ability to provide informed consent.

Exclusion Criteria:

e Recent history of significant illness.

» Positive urine drug screen.

e Smoking more than two packs of cigarettes per day.
Treatment Arms:

e AZD-8529: 40 mg administered orally once daily.

o Risperidone: 4 mg administered orally once daily (as an active comparator).
e Placebo: administered orally once daily.

Primary Outcome Measure:

e Change from baseline in the PANSS total score at day 28.
Secondary Outcome Measures:

e Change from baseline in PANSS positive and negative subscale scores.
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e Change from baseline in Clinical Global Impression (CGI) scores.

Mechanism of Action and Signaling Pathway

AZD-8529 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2
(mGIuR2). As a PAM, it does not activate the receptor directly but enhances the effect of the
endogenous ligand, glutamate. The mGIuR2 is a G-protein coupled receptor (GPCR) that is
coupled to the Gi/o protein. Activation of the mGIuR2 receptor leads to the inhibition of adenylyl
cyclase, which in turn decreases the intracellular concentration of cyclic AMP (CAMP). This
signaling cascade is believed to modulate neurotransmission in brain regions relevant to

schizophrenia.

Below is a diagram illustrating the simplified signaling pathway of mGIuR2.
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Caption: Simplified signaling pathway of the mGIuR2 receptor.
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Conclusion

The available clinical trial data does not support the efficacy of AZD-8529 as a monotherapy for
schizophrenia. While the drug was well-tolerated, it failed to demonstrate superiority over
placebo in improving the positive and negative symptoms of the disorder. The significant effect
of the active comparator, risperidone, suggests that the trial was adequately designed to detect
an antipsychotic signal. These findings contribute to the broader understanding of the role of
MGIuR2 modulation in the treatment of schizophrenia and may guide future drug development
efforts targeting the glutamatergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1666240?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

